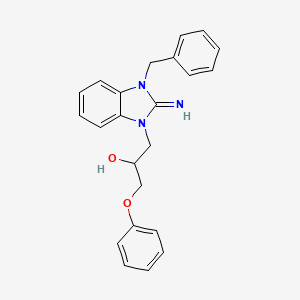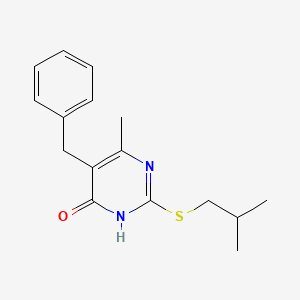![molecular formula C19H18FN5OS B10809449 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10809449.png)
2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that features a triazole ring structure, attached to a fluorophenyl group and a pyridinyl group, along with a sulfanyl bridge leading to an ethanone moiety containing a pyrrolidine ring. The intricate structure imparts this compound with potentially unique properties, making it significant in diverse fields like chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves a multi-step synthesis starting from readily available starting materials
Method 2: Another pathway involves direct assembly of the triazole ring followed by sequential functionalization steps to attach the necessary groups. Critical reaction conditions often include controlled temperatures, catalysts, and specific solvents to ensure high yield and purity.
Large Scale Synthesis: Industrial production typically uses batch or continuous flow methods. These methods are optimized for cost-efficiency, safety, and scalability. Reaction parameters such as pressure, temperature, and concentration of reactants are carefully controlled to maximize output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often with the help of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, targeting specific functional groups like ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the fluorophenyl group, where halogens might be replaced by nucleophiles.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
The specific reactions can yield various products like hydroxylated derivatives in oxidation reactions or dehalogenated products in substitution reactions.
Scientific Research Applications
Chemistry:
Used as a reagent or intermediate in the synthesis of other complex molecules due to its reactive groups.
Potential application in bioconjugation techniques to study protein-ligand interactions.
Explored for its pharmacological properties, possibly as an anti-cancer or antimicrobial agent due to its unique structural features.
Utilized in the development of new materials with specialized properties for electronics or catalysis.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, its triazole ring structure can potentially interact with enzymes or receptors, inhibiting their function or altering signal transduction pathways. The fluorophenyl group may enhance these interactions through non-covalent binding, improving the compound's efficacy.
Comparison with Similar Compounds
Similar Compounds:
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of fluorophenyl, which can impact reactivity and interaction with biological targets.
2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone: The methyl group alters its chemical properties and biological activity compared to the fluorophenyl variant.
The fluorophenyl group in 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone imparts distinct electronic properties that may enhance binding affinities in biological systems, making it unique compared to its analogs.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-15-3-5-16(6-4-15)25-18(14-7-9-21-10-8-14)22-23-19(25)27-13-17(26)24-11-1-2-12-24/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAOSHMYJKZQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B10809366.png)
![Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate](/img/structure/B10809367.png)
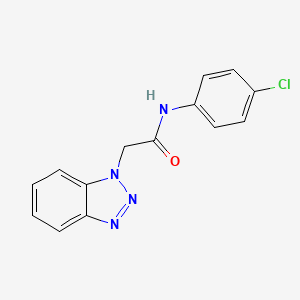
![[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B10809382.png)
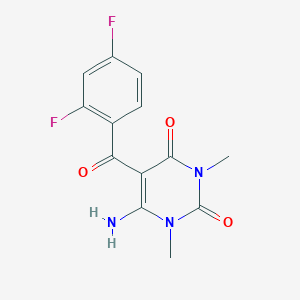
![methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10809415.png)
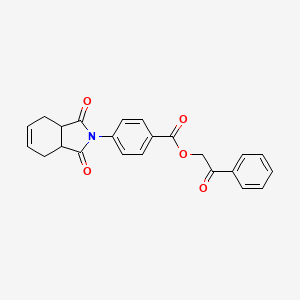
![1-Acetyl-6'-amino-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10809422.png)
![4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B10809425.png)
![2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10809427.png)
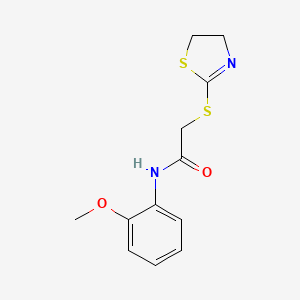
![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B10809429.png)
